Product packaging for Octahydro-1H-pyrano[4,3-c]pyridine(Cat. No.:)

Octahydro-1H-pyrano[4,3-c]pyridine

Cat. No.: B13091990
M. Wt: 141.21 g/mol
InChI Key: YMFOQHUERAAMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Classification within Fused Heterocyclic Systems

The core of Octahydro-1H-pyrano[4,3-c]pyridine is a fused heterocyclic system. This classification arises from the sharing of two atoms and the bond between them by the pyran and pyridine (B92270) rings. Specifically, it belongs to the family of octahydropyranopyridines. The nomenclature "pyrano[4,3-c]pyridine" indicates the fusion of the pyran ring to the 'c' face of the pyridine ring, with the numbers specifying the attachment points. The "octahydro-" prefix signifies that the bicyclic system is fully saturated, meaning all possible positions on the rings are occupied by hydrogen atoms.

The presence of both an oxygen atom in the pyran ring and a nitrogen atom in the pyridine ring makes it a heteroatom-containing bicyclic system. This dual nature is a key determinant of its chemical behavior and its utility in various synthetic applications.

Significance as a Building Block in Synthetic Organic Chemistry

The this compound framework is a valuable building block in synthetic organic chemistry for several reasons. Its rigid, conformationally constrained structure can be advantageous in designing molecules with specific three-dimensional orientations, a critical factor in medicinal chemistry for achieving selective binding to biological targets.

Overview of Research Trajectories for Octahydropyranopyridine Cores

Research involving octahydropyranopyridine cores, including the [4,3-c] isomer, is multifaceted. A significant area of investigation is the development of efficient and stereoselective synthetic routes to access these scaffolds. researchgate.net These methods often involve multi-step sequences starting from readily available precursors. Key strategies include intramolecular cyclization reactions, cycloadditions, and ring-closing metathesis.

Another major research thrust is the incorporation of these scaffolds into larger, more complex molecules with potential biological activity. For instance, the pyranopyridine motif is found in a number of natural products and has been identified as a privileged scaffold in medicinal chemistry. Researchers are exploring its use in the development of novel therapeutic agents. The structural isomers, pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, are also of significant interest for their wide range of biological activities. nih.govnih.gov The synthesis of these related structures often involves the cyclization of suitably substituted pyridine derivatives. nih.gov

Furthermore, computational studies are being employed to understand the conformational preferences and electronic properties of octahydropyranopyridine systems, which can aid in the rational design of new derivatives with desired characteristics. The exploration of different isomers, such as pyrano[3,2-c]pyridines, has also gained considerable attention for their diverse pharmacological properties. ekb.egresearchgate.net

Interactive Data Table: Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C8H16ClNOPubChem nih.gov
Molecular Weight 177.67 g/mol PubChem nih.gov
IUPAC Name This compound;hydrochloridePubChem nih.gov
CAS Number 2445784-89-2PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13091990 Octahydro-1H-pyrano[4,3-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine

InChI

InChI=1S/C8H15NO/c1-3-9-5-7-2-4-10-6-8(1)7/h7-9H,1-6H2

InChI Key

YMFOQHUERAAMRM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1COCC2

Origin of Product

United States

Synthetic Methodologies for Octahydro 1h Pyrano 4,3 C Pyridine

Strategic Approaches to the Fused Pyrano[4,3-c]pyridine Ring System

The construction of the octahydro-1H-pyrano[4,3-c]pyridine core can be achieved through various synthetic strategies. These generally involve either the sequential assembly of the rings through multi-step reaction sequences or the formation of the bicyclic system from a linear or monocyclic precursor via cyclization reactions.

Multi-Step Organic Reaction Sequences

Multi-step syntheses offer a versatile approach to the pyrano[4,3-c]pyridine framework, allowing for the introduction of various substituents and control over the stereochemistry. A common strategy involves the initial construction of a functionalized piperidine (B6355638) ring, which is then elaborated to form the fused pyran ring.

For instance, a general approach can start from a readily available piperidine derivative. Functionalization of the piperidine ring at appropriate positions allows for subsequent annulation of the pyran ring. These sequences often involve protection and deprotection steps to manage reactive functional groups and ensure the desired regioselectivity of the cyclization. While not specific to the title compound, multi-step syntheses of related piperidine-containing fused systems often utilize cycloaddition reactions, such as the formal [3+3] cycloaddition of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes, to construct the piperidine ring with high stereocontrol. nih.gov

Cyclization Reactions from Linear or Monocyclic Precursors

A highly effective method for constructing the fused pyrano[4,3-c]pyridine system involves the cyclization of a suitably functionalized monocyclic precursor, typically a tetrahydropyridine (B1245486) derivative. This approach is exemplified by the synthesis starting from 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

This key intermediate can be alkylated with a bifunctional reagent, such as 2-chloro-1-(chloromethoxy)ethane, to introduce a side chain containing the necessary atoms for the pyran ring. Subsequent intramolecular cyclization of this intermediate leads to the formation of a bicyclic enamine. This enamine serves as a direct precursor to the saturated this compound system through hydrogenation. This strategy efficiently establishes the fused ring system in a few key steps.

Key Reactions in Core Structure Formation

The formation of the this compound core from its immediate precursors is a critical step that often determines the final stereochemistry of the molecule. The hydrogenation of a bicyclic enamine intermediate is a pivotal reaction in this context.

Hydrogenation of Bicyclic Enamines for this compound

The diastereoselectivity of the final hydrogenation step to produce the saturated this compound is highly dependent on the reaction conditions. By carefully selecting the conditions, one can selectively synthesize either the trans-fused or the cis-fused isomer.

The hydrogenation of the bicyclic enamine precursor under neutral conditions predominantly yields the trans-fused this compound. This diastereoselectivity is achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) in a neutral solvent like ethanol. The reaction proceeds with high diastereoselectivity, favoring the formation of the thermodynamically more stable trans isomer.

PrecursorConditionsProductDiastereoselectivity
Bicyclic EnamineH₂, PtO₂, EtOHtrans-Octahydro-1H-pyrano[4,3-c]pyridineHigh (Predominantly trans)

In contrast, when the hydrogenation of the same bicyclic enamine is carried out in an acidic medium, the stereochemical outcome is reversed, leading to the formation of the cis-fused system. The use of a catalytic amount of hydrochloric acid (HCl) in the reaction mixture directs the hydrogenation towards the cis isomer. This change in diastereoselectivity is attributed to the protonation of the enamine, which influences the conformation of the substrate on the catalyst surface, thereby favoring the formation of the kinetically controlled cis product. nih.gov

PrecursorConditionsProductDiastereoselectivity
Bicyclic EnamineH₂, PtO₂, EtOH, HCl (cat.)cis-Octahydro-1H-pyrano[4,3-c]pyridineHigh (Predominantly cis)

Alkylation and Subsequent Cyclization to Generate Bicyclic Enamine Intermediates

A foundational approach to the synthesis of the octahydropyrano[4,3-c]pyridine core involves the strategic alkylation of a suitable piperidine precursor followed by an intramolecular cyclization. This process often proceeds through the formation of a key bicyclic enamine intermediate. The enamine, being a nucleophilic species, can then be further functionalized or reduced to afford the saturated heterocyclic system. The choice of reactants and reaction conditions is crucial in directing the regioselectivity of the alkylation and ensuring efficient cyclization to the desired bicyclic structure.

Prins Cascade Cyclization Analogues for Related Fused Systems

The Prins reaction, a powerful carbon-carbon bond-forming reaction, and its cascade variations have been effectively employed for the synthesis of various fused tetrahydropyran (B127337) and piperidine derivatives. researchgate.net This strategy typically involves the acid-catalyzed reaction of a homoallylic alcohol or a related nucleophile with an aldehyde or ketone. researchgate.net The resulting oxocarbenium ion intermediate then undergoes an intramolecular cyclization.

While direct application to this compound may vary, the principles of Prins cascade cyclizations are highly relevant for constructing analogous fused systems. For instance, a Brønsted acid-catalyzed carbocyclization cascade has been reported for the synthesis of linear-fused heterocyclic systems by coupling an alcohol or sulfonamide with an aldehyde, followed by an intramolecular reaction involving an alkyne and an arene. nih.govrsc.orgresearchgate.net This method facilitates the formation of multiple new bonds and rings in a single operation. nih.govrsc.orgresearchgate.net Such cascade reactions, initiated by Lewis or Brønsted acids, demonstrate the versatility of this approach in generating complex polycyclic structures containing piperidine rings. researchgate.netnih.gov

Stereoselective Synthesis of this compound Diastereomers

The biological activity of molecules containing the octahydropyrano[4,3-c]pyridine scaffold is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the relative and absolute configuration of the chiral centers within the molecule is of paramount importance.

Control of cis and trans Stereochemistry

The fusion of the pyran and piperidine rings in octahydropyrano[4,3-c]pyridine can result in either cis or trans diastereomers. The stereochemical outcome of the cyclization reaction is often influenced by the reaction conditions, the nature of the starting materials, and the catalyst employed. For instance, in the synthesis of related fused hexahydroindeno[2,1-c]pyridines, the choice of reaction conditions allowed for the selective preparation of either the cis or trans isomer. nih.gov Molecular modeling studies have also been used to predict which stereoisomer would exhibit higher affinity for specific biological targets, guiding the synthetic strategy towards the desired diastereomer. nih.gov The ability to selectively synthesize either the cis or trans isomer is crucial for structure-activity relationship (SAR) studies.

Application of Chiral Auxiliaries in Asymmetric Synthesis

To achieve enantiomerically pure or enriched octahydropyrano[4,3-c]pyridine derivatives, the use of chiral auxiliaries has proven to be a valuable strategy. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.netharvard.edu After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. researchgate.net

A wide range of chiral auxiliaries, many derived from natural sources, have been developed and successfully applied in asymmetric synthesis, including alkylation, aldol, and Diels-Alder reactions. researchgate.net For example, pseudoephedrine and its analogue, pseudoephenamine, have been effectively used as chiral auxiliaries in the diastereoselective alkylation of amides, providing access to enantiomerically enriched carboxylic acids and their derivatives which can be precursors to complex heterocyclic systems. harvard.edunih.gov The choice of the chiral auxiliary is critical, as it must effectively control the diastereofacial selectivity of the key bond-forming step. researchgate.net

Innovative Synthetic Protocols

The drive for more efficient and sustainable chemical processes has led to the development of innovative synthetic protocols for constructing complex molecules like octahydropyrano[4,3-c]pyridine.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. core.ac.ukbeilstein-journals.org The development of one-pot methodologies for the synthesis of substituted pyridines and related heterocyclic systems has been an active area of research. core.ac.ukbeilstein-journals.orgorganic-chemistry.org These often involve multicomponent reactions where three or more starting materials are combined to form a complex product in a single operation. core.ac.uk

Metal-Catalyzed Reaction Strategies for Core Construction

The construction of the fused bicyclic system of this compound can be approached through various metal-catalyzed transformations. These strategies often involve the formation of the pyridine (B92270) or piperidine ring as a key step, followed by or integrated with the annulation of the pyran ring.

One of the primary methods for the synthesis of the piperidine component of the scaffold is the catalytic hydrogenation of a corresponding pyridine precursor. Various metal catalysts are effective for this transformation, with rhodium and palladium being particularly noteworthy. For instance, rhodium(III) oxide (Rh₂O₃) has been shown to be a robust catalyst for the hydrogenation of a wide range of functionalized pyridines under mild conditions (5 bar H₂, 40 °C), which is advantageous for preserving sensitive functional groups within the molecule. liverpool.ac.uk Similarly, palladium on carbon (Pd/C) is a widely used catalyst for pyridine hydrogenation, often requiring pressures around 20 bar. researchgate.net The choice of catalyst and reaction conditions can also influence the stereoselectivity of the hydrogenation, which is critical for producing specific isomers of the final product. researchgate.net

Transition metal-catalyzed cycloaddition reactions represent another powerful tool for constructing the pyridine ring. rsc.org For example, [4+2] cycloadditions of 1-azadienes with suitable dienophiles, catalyzed by transition metals, can provide a convergent and atom-economical route to highly substituted pyridines. rsc.org While direct application to the pyrano[4,3-c]pyridine system is not extensively documented, this approach offers a flexible platform for accessing precursors to the target scaffold.

Furthermore, intramolecular cyclization reactions catalyzed by metals are of significant interest. For instance, an intramolecular nitrile oxide cycloaddition has been employed as a key step in the synthesis of a related pyrazolo[4′,3′:5,6]pyrano[4,3-c] frontiersin.orgnih.govoxazole ring system, highlighting the potential of such strategies for forming the pyran ring fused to a nitrogen-containing heterocycle. mdpi.comresearchgate.net

The table below summarizes representative conditions for metal-catalyzed reactions relevant to the synthesis of the this compound core.

Table 1: Representative Metal-Catalyzed Reactions for Pyridine/Piperidine Synthesis

Reaction Type Catalyst Substrate Type Reaction Conditions Yield (%) Reference
Pyridine Hydrogenation Rh₂O₃ (0.5 mol%) Functionalized Pyridines 5 bar H₂, TFE, 40 °C, 16 h >99 liverpool.ac.uk
Pyridine Hydrogenation Pd/C (10%) N-picolinoyl-(S)-proline methyl ester 50 bar H₂, Methanol, 50 °C High researchgate.net
Aza-Wittig/Diels-Alder Phosphine catalyst Aryl aldehydes, α,β-unsaturated acids, enamines Two-pot sequence ~28 (overall) nih.gov
Intramolecular Nitrile Oxide Cycloaddition (Not specified) 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime Reflux in toluene (Not specified) mdpi.comresearchgate.net

Optimization of Reaction Conditions for Scalability (e.g., Continuous Flow Synthesis)

Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges, including reaction control, safety, and cost-effectiveness. Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds. labmanager.comnih.govkilolabs.com

The key benefits of continuous flow synthesis include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher productivity and consistent product quality. labmanager.comkilolabs.comamarequip.commdpi.com These features are particularly relevant for exothermic reactions such as hydrogenations or reactions involving hazardous reagents.

The optimization of a continuous flow process involves a systematic study of various parameters to achieve the desired conversion, selectivity, and throughput. Key parameters include:

Temperature: Precise temperature control in microreactors allows for reactions to be conducted at higher temperatures than in batch, often leading to significantly accelerated reaction rates.

Pressure: The ability to operate at elevated pressures can be crucial for reactions involving gases, such as hydrogenation.

Flow Rate and Residence Time: The time reactants spend in the reactor is a critical parameter that can be finely tuned to maximize conversion while minimizing byproduct formation.

Concentration: Optimizing the concentration of reactants can improve reaction efficiency and throughput. frontiersin.orgnih.gov

A parametric analysis is typically performed to identify the optimal balance between these variables. frontiersin.orgnih.gov For instance, in the continuous flow synthesis of N-heterocycles from levulinic acid, a study of temperature, pressure, and concentration revealed that a concentration of 0.3 mol/L at 90°C and 50 bar provided the optimal balance between conversion and selectivity. frontiersin.orgnih.gov

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles can be applied to its synthesis. For example, the catalytic hydrogenation of a pyranopyridine precursor could be performed in a packed-bed reactor containing the catalyst, allowing for continuous production and easy separation of the product from the catalyst. researchgate.net

The table below illustrates a hypothetical optimization of a continuous flow hydrogenation for a generic pyranopyridine precursor, based on typical parameter ranges found in the literature for related N-heterocycle syntheses.

Table 2: Hypothetical Parameter Optimization for Continuous Flow Hydrogenation of a Pyranopyridine Precursor

Parameter Range Explored Optimal Condition (Hypothetical) Rationale Reference (Analogous Systems)
Temperature (°C) 40 - 120 80 Balances reaction rate and potential for side reactions. researchgate.net
H₂ Pressure (bar) 10 - 100 50 Ensures sufficient hydrogen availability for the reaction. frontiersin.orgnih.gov
Flow Rate (mL/min) 0.1 - 1.0 0.5 Controls residence time to achieve high conversion. researchgate.net
Residence Time (min) 10 - 60 20 Optimized to maximize product formation and minimize reactor volume. researchgate.net
Substrate Concentration (mol/L) 0.1 - 0.5 0.3 Maximizes throughput without causing solubility or viscosity issues. frontiersin.orgnih.gov

The adoption of continuous flow methodologies offers a promising avenue for the efficient, safe, and scalable synthesis of this compound and its derivatives, facilitating their further investigation and potential clinical development. acs.org

Chemical Transformations and Derivatization of Octahydro 1h Pyrano 4,3 C Pyridine

Functionalization of the Nitrogen Atom within the Pyridine (B92270) Ring

The nitrogen atom of the piperidine (B6355638) ring is a primary site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation Reactions

N-alkylation of the octahydro-1H-pyrano[4,3-c]pyridine scaffold is a fundamental transformation. This reaction typically involves the treatment of the secondary amine with an alkyl halide or other electrophilic alkylating agents in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, in the synthesis of various derivatives, N-alkylation has been achieved using different alkyl halides to introduce diverse functional groups, thereby expanding the chemical space around the core scaffold.

A common strategy involves the reaction of the parent heterocycle with an appropriate alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), often with a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) to scavenge the resulting acid.

N-Demethylation and Re-alkylation Sequences

In many synthetic pathways, particularly those starting from naturally occurring alkaloids, the nitrogen atom is often methylated. N-demethylation becomes a crucial step to enable the introduction of other functional groups. google.comresearchgate.net Classic methods for N-demethylation include the von Braun reaction using cyanogen (B1215507) bromide, or reactions with chloroformate reagents. researchgate.net More contemporary and milder methods are also employed, such as those using iron-based reagents. google.com

Once the N-methyl group is removed to yield the secondary amine, re-alkylation can be performed to introduce a variety of substituents. google.com This sequence is particularly valuable in the synthesis of opioid receptor modulators, where the nature of the N-substituent (e.g., N-allyl, N-cyclopropylmethyl) is critical for determining the agonist or antagonist activity of the compound. google.com

PrecursorReagent/ConditionsProductApplication
N-Methylated Heterocycle(i) Oxidation (e.g., with an oxidizing agent) (ii) Transition metal (oxidation state zero) or Ferrocene or Cr(III)N-Demethylated HeterocycleSynthesis of semi-synthetic opiates google.com
Tertiary N-methyl alkaloidvon Braun Reaction (BrCN)N-Cyano-nor-alkaloidAlkaloid modification researchgate.net
Tertiary N-methyl alkaloidChloroformate reagentsN-Carbamate intermediateGeneral N-demethylation researchgate.net

Introduction of Diverse N-Substituents for Scaffold Diversification

To create libraries of compounds for biological screening, a wide range of substituents can be introduced at the nitrogen atom. This is often achieved by reacting the secondary amine of the this compound core with various electrophiles. researchgate.net For example, reactions with acid chlorides or sulfonyl chlorides lead to the formation of amides and sulfonamides, respectively. researchgate.net Similarly, reactions with isocyanates and chloroformates yield ureas and carbamates. researchgate.net This diversification is a key strategy in lead optimization, allowing for the fine-tuning of a compound's properties. nih.govresearchgate.net

ReagentFunctional Group Introduced
Acid ChlorideAmide researchgate.net
Sulfonyl ChlorideSulfonamide researchgate.net
IsocyanateUrea researchgate.net
ChloroformateCarbamate researchgate.net

Modifications and Elaboration of the Pyrano Ring

The pyran ring of the this compound system also presents opportunities for chemical modification, although these are generally less common than N-functionalization. Strategies can include the introduction of substituents on the carbon atoms of the pyran ring or even ring-opening and subsequent recyclization to form different heterocyclic systems. For example, the synthesis of pyrano[2,3-c]pyridine derivatives has been achieved through multicomponent reactions involving aldehydes, active methylene (B1212753) compounds, and a hydroxy-picolinic acid derivative, showcasing the versatility of pyran ring formation. researchgate.net

Chemical Manipulations on the Pyridine Ring

While the core is an octahydropyranopyridine, strategies applied to pyridine rings can be relevant for creating the initial scaffold or for derivatives that possess an aromatic pyridine ring.

Pyridine Ring Recyclization Strategies

Pyridine ring recyclization strategies offer a powerful method for transforming the pyridine moiety into other heterocyclic systems. These transformations often involve ring-opening of the pyridine ring, followed by intramolecular cyclization to form a new ring system. For instance, various methods exist for the synthesis of substituted pyridines which could be precursors to the saturated system. nih.govorganic-chemistry.org These include [4+2] cycloadditions and transition-metal-catalyzed reactions. nih.gov While direct recyclization of the saturated pyridine ring in this compound is not commonly reported, understanding the synthesis of related pyridine scaffolds provides insight into potential synthetic routes. nih.govuiowa.edu For example, the functionalization of pyridines at the C-4 position is a known challenge that has been addressed using blocking groups to direct alkylation. chemistryviews.orgrsc.orgnih.gov

Synthesis of Complex Fused Polycyclic Systems Incorporating the this compound Core

The this compound scaffold serves as a versatile building block in the creation of more intricate molecular architectures. Its inherent three-dimensional structure and the presence of reactive sites on both the pyran and pyridine rings allow for the construction of complex fused polycyclic systems. These larger molecules are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties. The strategic annulation of additional rings onto this core structure can lead to compounds with unique conformational constraints and pharmacophoric features.

Construction of Hybrid Molecules via Modular Synthetic Approaches (e.g., Click Chemistry)

Modular synthetic strategies, which involve the assembly of complex molecules from distinct, pre-functionalized building blocks, offer an efficient and versatile route to hybrid molecules incorporating the this compound core. Among these strategies, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out due to its high efficiency, selectivity, and biocompatibility under mild reaction conditions. utoronto.ca

The application of click chemistry to the this compound scaffold first requires the introduction of a suitable functional group, either an azide (B81097) or a terminal alkyne, onto the core structure. While direct functionalization of the parent heterocycle is challenging, synthetic routes starting from functionalized precursors can provide the necessary handles for modular construction. For instance, synthetic schemes for related octahydropyrano[3,4-c]pyridine scaffolds have been developed that introduce a hydroxymethyl group. researchgate.net This hydroxyl functionality can be readily converted to an azide or alkyne through standard organic transformations, thereby preparing the scaffold for a click reaction.

Once the functionalized this compound derivative is obtained, it can be "clicked" with a wide array of molecular partners that bear the complementary functional group. These partners can range from simple organic molecules to complex biomolecules or functional materials. The resulting hybrid molecule is formed through a stable triazole linkage. This modular approach allows for the rapid generation of a library of diverse hybrid molecules, each featuring the this compound core linked to a different molecular entity.

The table below outlines a conceptual synthetic scheme for the construction of a hybrid molecule using this approach.

StepDescriptionReactant 1Reactant 2Product
1Functionalization of the core scaffoldThis compound with a suitable precursor group (e.g., hydroxyl)Azide or alkyne introducing reagentAzide- or alkyne-functionalized this compound
2Click Reaction (CuAAC)Functionalized this compoundComplementary alkyne- or azide-containing moleculeHybrid molecule with a triazole linker

This modular strategy based on click chemistry provides a powerful tool for the synthesis of complex and diverse molecules built upon the this compound framework, opening avenues for the exploration of new chemical space in drug discovery and materials science.

Stereochemical and Conformational Analysis of Octahydro 1h Pyrano 4,3 C Pyridine Derivatives

Characterization of Diastereomeric Forms: cis- and trans-Ring Fusions

The fusion of the pyran and pyridine (B92270) rings in the octahydro-1H-pyrano[4,3-c]pyridine scaffold can result in two primary diastereomeric forms: cis and trans. This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead positions (C4a and C8a).

In the trans-fused diastereomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system. This results in a more linear and rigid structure compared to the cis isomer. The trans configuration is typically more thermodynamically stable due to reduced steric strain. The differentiation between these two forms is crucial and is often accomplished through detailed NMR analysis, including NOE (Nuclear Overhauser Effect) experiments, which can reveal through-space proximity of protons.

The synthesis of these derivatives can often lead to a mixture of diastereomers, necessitating careful chromatographic separation and spectroscopic characterization to isolate and identify each form. The specific synthetic route employed can also favor the formation of one diastereomer over the other.

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry of chiral this compound derivatives is fundamental for understanding their interaction with other chiral molecules, such as biological receptors. When these compounds are synthesized as a racemic mixture, chiral resolution techniques are required to separate the enantiomers.

Methods for determining the absolute configuration include:

X-ray Crystallography: This is the most definitive method. By obtaining a suitable single crystal of one enantiomer (often as a salt with a chiral counter-ion), the precise three-dimensional arrangement of atoms can be determined, unequivocally establishing its absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, the enantiomers of a racemic mixture can be separated. The elution order can sometimes be correlated with the absolute stereochemistry by comparison with standards of known configuration.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., (R) or (S)), the absolute stereochemistry of the sample can be determined.

Conformational Preferences and Dynamics of the Bicyclic System

The conformational flexibility of the this compound ring system is a key determinant of its properties. This flexibility is governed by the individual ring conformations and the influence of any substituents.

The six-membered tetrahydropyran (B127337) and piperidine (B6355638) rings that constitute the bicyclic system predominantly adopt low-energy chair conformations to minimize torsional and steric strain. However, other higher-energy conformations like boat or twist-boat forms can exist, particularly as intermediates in conformational interconversion processes.

Chair Conformation: In the most stable arrangement, both the pyran and piperidine rings will likely be in a chair conformation. In the trans-fused system, this results in a relatively rigid structure. In the cis-fused system, a "double-chair" conformation is possible, but this can be accompanied by significant steric interactions, potentially leading to conformational flipping to an alternative chair-chair form.

Boat and Twist-Boat Conformations: These higher-energy conformations may be populated to a lesser extent or act as transition states. Their presence can be inferred from variable-temperature NMR studies, which can reveal the energy barriers for ring inversion.

The specific preference for a particular conformation is a delicate balance of minimizing angle strain, torsional strain, and non-bonded steric interactions within the molecule.

The presence of substituents on the this compound skeleton can significantly influence the conformational equilibrium. Substituents will preferentially occupy positions that minimize steric hindrance.

Equatorial vs. Axial Positions: In a chair conformation, substituents can be in either an equatorial or an axial position. Larger substituents will strongly favor the more sterically spacious equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial groups.

Shifting Equilibria: The energetic preference for a substituent to be equatorial can be strong enough to shift the conformational equilibrium of the entire bicyclic system. For instance, a bulky substituent on the piperidine ring might force a conformational change that also affects the conformation of the fused pyran ring. In the case of cis-fused systems, a substituent may favor one chair-chair conformer over another, or even induce a twist-boat conformation in one of the rings to alleviate severe steric strain.

The interplay between the stereochemistry of the ring fusion and the position and nature of substituents creates a complex conformational landscape that is critical to the molecule's function.

Experimental Elucidation of Stereochemistry and Conformation

NMR spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound derivatives in solution.

1H NMR Chemical Shifts: The chemical shift of each proton is highly sensitive to its local electronic environment and spatial position. Protons in axial positions are typically shielded (found at a lower chemical shift) compared to their equatorial counterparts in the same ring.

1H-1H Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship between protons, providing strong evidence for a chair conformation. Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining stereochemistry and conformation. NOE signals are observed between protons that are close in space, regardless of whether they are directly bonded. For example, strong NOEs between protons in a 1,3-diaxial arrangement can confirm a chair conformation and help to establish the relative stereochemistry of substituents. In distinguishing ring fusion stereochemistry, specific NOEs between bridgehead protons and adjacent ring protons can be diagnostic for either a cis or trans junction.

By combining these different NMR parameters, a detailed and self-consistent three-dimensional model of the molecule's preferred conformation in solution can be constructed.

Below is a table summarizing typical NMR observables and their structural implications for this class of compounds:

NMR Parameter Observation Structural Interpretation
1H Chemical Shift Axial proton signal is upfield (lower ppm) relative to equatorial proton.Differentiates axial vs. equatorial position of protons.
3JHH Coupling Constant Large value (8-13 Hz) for axial-axial (Hax-Hax) coupling.Indicates a dihedral angle of ~180°, characteristic of a chair conformation.
Small value (2-5 Hz) for axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) couplings.Indicates dihedral angles of ~60°, consistent with a chair conformation.
Nuclear Overhauser Effect (NOE) Strong NOE between protons in a 1,3-diaxial relationship.Confirms close spatial proximity and supports a chair conformation.
NOE between bridgehead protons and specific ring protons.Helps to distinguish between cis and trans ring fusion.

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the stereochemistry and conformational preferences of cyclic and polycyclic systems like this compound and its derivatives. While specific crystallographic data for the parent this compound is not extensively available in the public domain, the principles of its structural analysis can be thoroughly understood by examining related pyran-piperidine fused systems and other bicyclic heterocyclic derivatives.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically analyzed to generate a detailed three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, revealing the molecule's conformation and the stereochemical relationships between its constituent atoms.

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is also revealed. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. In the case of this compound derivatives, the nitrogen atom of the piperidine ring and the oxygen atom of the pyran ring can act as hydrogen bond acceptors, while N-H protons can act as hydrogen bond donors, significantly influencing the crystal packing.

Detailed Research Findings from Analogous Systems:

Studies on related bicyclic systems containing piperidine or pyran rings provide valuable insights. For instance, X-ray analysis of various N-substituted 2,6-diphenylpiperidine derivatives has shown that the piperidine ring can exhibit both chair and twisted-boat conformations depending on the nature and orientation of the substituents. researchgate.net In these cases, the analysis of bond lengths and angles reveals the extent of ring puckering and distortion from ideal geometries.

Furthermore, crystallographic studies of complex pyran inter-halide analogues have demonstrated the adoption of a 4C1-like chair conformation even in the presence of significant 1,3-diaxial repulsions. nih.gov This highlights the inherent stability of the chair conformation for the pyran ring. The detailed analysis of bond lengths within the pyran ring of these analogues shows variations that can be attributed to electronic and steric effects of the substituents. nih.gov

Illustrative Crystallographic Data:

While specific experimental data for this compound is pending, a hypothetical data table based on expected values for similar saturated heterocyclic systems is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

ParameterValue (Illustrative)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Selected Bond Lengths (Å)
C-N1.47
C-O1.43
C-C (average)1.53
**Selected Bond Angles (°) **
C-N-C112
C-O-C111
C-C-C110
Selected Torsion Angles (°)
C8a-C4a-C4-N3-55 (trans-fused)
C4a-C8a-C8-C756 (chair)
C4a-O1-C2-N3-60 (chair)

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Computational Chemistry and Molecular Modeling Studies of Octahydro 1h Pyrano 4,3 C Pyridine

Quantum-Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and energetic properties of heterocyclic systems like octahydro-1H-pyrano[4,3-c]pyridine and its analogues. These methods provide crucial data on molecular orbitals, charge distribution, and thermodynamic stability, which are essential for understanding reactivity and designing new molecules.

Researchers utilize DFT to investigate the electronic properties of various pyridine (B92270) derivatives. For instance, studies on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives using the B3LYP/6-31G(d,p) method have been conducted to calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with other thermodynamic properties. Such calculations are critical as the HOMO-LUMO gap is an indicator of a molecule's kinetic stability and chemical reactivity.

Similarly, DFT calculations have been applied to other novel pyridine derivatives to optimize their molecular structures and correlate these findings with biological activities. researchgate.net In the study of metal complexes, such as a Rhenium(I) pyridylpyrazol complex, DFT and Time-Dependent DFT (TD-DFT) are used to elucidate the optimized geometry and electronic properties, identifying that the HOMO is often located on the metal and associated ligands, while the LUMO resides on the pyridyl moiety. scispace.com For pyranopyrazole derivatives, DFT calculations are part of a broader in silico analysis to understand their potential as antiviral agents. mdpi.com These examples highlight a robust methodology for assessing the foundational electronic characteristics of the this compound scaffold and its derivatives.

Table 1: Application of DFT in Analyzing Pyridine Derivatives

Derivative Class Computational Method Key Properties Calculated Reference
3-(2-arylamino-4-aminothiazol-5-oyl)pyridines DFT (B3LYP/6-31G(d,p)) HOMO-LUMO energy gap, Thermodynamic properties
Bioactive Pyridine Derivatives DFT (B3LYP/6-31G(d,p)) Molecular structure optimization, Global reactivity descriptors researchgate.net
Rhenium(I) Pyridylpyrazol Complex DFT / TD-DFT Optimized structural geometry, Electronic properties (HOMO/LUMO) scispace.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries and understanding the structural basis of ligand activity.

For scaffolds related to this compound, docking simulations have been pivotal in identifying and optimizing lead compounds. For example, derivatives of pyrano[3,4-c]pyridines have been studied for their neurotropic activity through docking analyses to understand their interaction with biological receptors. nih.gov In another study, novel 4H-pyrano[3,2-c]pyridine analogues were evaluated as potential inhibitors of sterol 14α-demethylase (CYP51), a key fungal enzyme. nih.gov Docking simulations revealed how these compounds fit into the active site, guiding the synthesis of derivatives with improved antifungal activity. nih.gov

The versatility of the pyridine core is further demonstrated in docking studies against various other targets. Pyridine derivatives have been docked into the active site of human topoisomerase II β to explore their potential as anticancer agents. nih.gov Similarly, pyranopyrazole derivatives were docked against the SARS-CoV-2 main protease (Mpro), revealing high inhibitory potential and guiding the identification of compounds with significant antiviral action. mdpi.com These studies underscore the utility of molecular docking in elucidating the specific interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding affinity of pyranopyridine-based ligands to their therapeutic targets.

Table 2: Examples of Molecular Docking Studies on Pyrano-Pyridine Scaffolds

Compound Series Biological Target Purpose of Docking Key Finding Reference
Pyrano[3,4-c]pyridine derivatives Neurological receptors Evaluate neurotropic activity Identified potential for anticonvulsant and anxiolytic effects nih.gov
4H-Pyrano[3,2-c]pyridine analogues Sterol 14α-demethylase (CYP51) Discover potential antifungal agents Identified compounds with better inhibitory activity than epoxiconazole nih.gov
Pyrazole and Pyridine derivatives Human topoisomerase II β Explore anticancer properties Compounds showed good affinity to the enzyme's active site nih.gov

In Silico Screening Methodologies for Derivative Libraries

The this compound framework serves as an excellent starting point for the construction of compound libraries aimed at drug discovery. In silico screening methodologies allow for the rapid evaluation of large virtual libraries of derivatives, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

This approach is exemplified by the European Lead Factory, which utilizes scaffolds like octahydropyrano[3,4-c]pyridine to generate drug-like molecular libraries. researchgate.net The process involves designing and synthesizing a diverse set of compounds based on the core structure to explore a wide range of chemical and biological space. researchgate.net

Virtual screening can be ligand-based or structure-based. A ligand-based approach was successfully used in the discovery of potent GPR119 agonists from a library of 1H-pyrazolo[3,4-c]pyridine derivatives, where a lead compound was identified and subsequently optimized. nih.gov In other cases, virtual screening of chimeric compounds containing multiple pharmacophore fragments is employed to identify new effective neurotropic drugs. nih.gov This strategy of creating and computationally screening derivative libraries is essential for efficiently navigating the vast landscape of possible chemical structures to find those with the highest potential for therapeutic activity. mdpi.comnih.gov

Conformational Energy Landscape Analysis and Dynamic Simulations

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. Understanding the conformational energy landscape and the dynamic behavior of this scaffold and its derivatives is crucial for drug design.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and binding stability. For instance, MD simulations were performed on 4H-pyrano[3,2-c]pyridine analogues in complex with the CYP51 enzyme. nih.govresearchgate.net These simulations calculated the binding free energy, which showed that the most active compounds formed a more stable complex with the target protein compared to a known reference drug. nih.gov Similar MD studies on pyranopyrazole inhibitors of the SARS-CoV-2 Mpro demonstrated the stability of the ligand-protein complex over the simulation time. mdpi.com

Conformational analysis can also be performed using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling. In the synthesis of a complex pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazole system, 2D NMR techniques like NOESY were used to unambiguously determine the relative configuration of the product, which was essential for confirming its three-dimensional structure. mdpi.com These analyses provide a detailed picture of the accessible conformations and their relative energies, which is critical for understanding how a ligand adapts to its binding site.

Table 3: Computational and Experimental Conformational Studies

System Method Focus of Analysis Key Insight Reference
4H-Pyrano[3,2-c]pyridine Analogue + CYP51 Molecular Dynamics Simulation Binding stability and free energy Top compound formed a more stable complex with a lower binding free energy than the reference drug nih.gov
Pyranopyrazole Derivative + SARS-CoV-2 Mpro Molecular Dynamics Simulation Stability of ligand-protein interactions Confirmed stable binding within the enzyme's active site mdpi.com

Prediction of Reaction Pathways, Selectivity, and Mechanistic Insights

Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions. For a scaffold like this compound, computational methods can help elucidate reaction mechanisms, predict regioselectivity, and guide the development of efficient synthetic routes.

The synthesis of complex heterocyclic systems often involves multi-step reactions where understanding the pathway is key. For example, the construction of the pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazole ring system was achieved via an intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com While this study relied on experimental confirmation, such reactions are prime candidates for computational modeling to predict transition states and product distributions.

Reviews of synthetic approaches to related systems, such as 1H-pyrazolo[3,4-b]pyridines, highlight common challenges like regioselectivity. mdpi.com Computational studies can address these issues by calculating the activation energies for competing pathways, thereby predicting the major product. For instance, in three-component reactions used to form the 1H-pyrazolo[3,4-b]pyridine core, computational modeling can clarify the reaction mechanism and explain the observed high yields and lack of regioselectivity issues. mdpi.com Similarly, DFT calculations are used to propose and support reaction mechanisms for the formation of various pyridine derivatives, providing a theoretical foundation for the observed experimental outcomes. researchgate.net

Structure Activity Relationship Sar Studies of Octahydro 1h Pyrano 4,3 C Pyridine Scaffolds

Correlating Structural Modifications with Biological Recognition

Research into the octahydro-1H-pyrano[4,3-c]pyridine scaffold has revealed that modifications at specific positions significantly influence biological activity, particularly at opioid receptors. The primary points of modification include the nitrogen atom of the piperidine (B6355638) ring and substitutions on the pyran ring.

The nature of the substituent on the nitrogen atom (N-substituent) is a critical determinant of pharmacological activity. Studies on a series of 3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenols have demonstrated that varying the N-substituent can modulate potency and efficacy at opioid receptors. For instance, small alkyl groups, such as methyl, often confer agonist activity. As the size of the alkyl group increases, there can be a shift towards antagonist activity. This is exemplified by the N-phenethyl substituted analogue, which has been shown to be a potent opioid antagonist. rsc.org

Furthermore, the introduction of different functional groups on the N-substituent allows for a fine-tuning of the molecule's properties. For example, the incorporation of a cyclopropylmethyl group, a common substituent in opioid ligands, has been explored to modulate the agonist/antagonist profile of these compounds. rsc.org The electronic and steric properties of these N-substituents are crucial for the interaction with the "N-pocket" of the opioid receptors.

Stereochemical Influence on Molecular Activity

The this compound scaffold possesses multiple chiral centers, leading to the existence of several stereoisomers. The stereochemistry of the ring fusion (cis or trans) and the relative orientation of substituents have a profound impact on molecular activity.

Studies have shown a distinct difference in the pharmacological profiles of cis- and trans-fused this compound derivatives. The synthesis of both cis- and trans-isomers has been achieved, allowing for a direct comparison of their biological activities. rsc.org In the context of opioid receptor ligands, the trans-fused isomers have generally been found to exhibit higher affinity and potency compared to their cis-fused counterparts. rsc.org This suggests that the trans-fused conformation provides a more optimal spatial arrangement of key pharmacophoric elements for productive interaction with the receptor binding site.

The relative stereochemistry of substituents on the scaffold is also critical. For instance, in the 3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenol series, the orientation of the phenolic group relative to the bicyclic system is a key determinant of opioid receptor affinity. The specific spatial relationship between the basic nitrogen, the aromatic ring, and the hydroxyl group is a well-established requirement for opioid activity, and the rigid this compound scaffold serves to lock these pharmacophoric elements into a defined orientation.

Rational Design Principles for Scaffold Optimization

The optimization of the this compound scaffold for improved biological activity and pharmacokinetic properties relies on established medicinal chemistry principles, including scaffold hopping and bioisosteric replacements.

Scaffold Hopping Approaches

Scaffold hopping involves replacing a central core structure with a different, often structurally novel, scaffold while retaining the essential pharmacophoric features. This strategy is employed to explore new chemical space, improve properties such as solubility or metabolic stability, and identify novel intellectual property. While specific examples of scaffold hopping directly from or to the this compound scaffold are not extensively documented in the context of a single research program, the principle can be applied by considering this scaffold as a rigid mimetic of more flexible systems or as an alternative to other bicyclic or tricyclic frameworks.

For instance, in the design of opioid ligands, the rigid this compound scaffold can be viewed as a constrained analogue of flexible 4-phenylpiperidines or as a simplified version of the more complex morphinan (B1239233) skeleton found in classical opioids. researchgate.net Researchers might "hop" from a known flexible ligand to this rigid scaffold to enhance receptor subtype selectivity or to improve the metabolic stability by blocking sites of metabolism.

Bioisosteric Replacements within the Pyrano-pyridine Framework

Bioisosteric replacement is a strategy used to swap one atom or group of atoms for another with similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a significant change to the chemical structure. Within the this compound framework, several bioisosteric replacements can be envisioned.

Other potential bioisosteric replacements could involve the substitution of the piperidine nitrogen with other atoms or the replacement of parts of the carbon skeleton with other heteroatoms to modulate the physicochemical properties of the scaffold.

Integration of Computational Methods for SAR Elucidation

Computational chemistry plays an increasingly important role in understanding the SAR of complex molecules like this compound derivatives. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into how these ligands interact with their biological targets at an atomic level.

While specific computational studies focused solely on the this compound scaffold are not abundant in the public domain, the general principles of computational SAR elucidation are widely applied to similar systems, such as other opioid ligands. nih.gov Docking studies can be used to predict the binding poses of different derivatives within the active site of a receptor, helping to rationalize the observed SAR. For example, these studies can illustrate why a particular N-substituent leads to higher affinity or why a specific stereoisomer is more active.

Molecular dynamics simulations can further explore the dynamic nature of the ligand-receptor complex, providing information on the stability of the binding pose and the key interactions that are maintained over time. These computational approaches can guide the rational design of new derivatives with improved properties by allowing for the in silico screening of virtual libraries of compounds before their chemical synthesis, thus saving time and resources.

Advanced Spectroscopic and Spectrometric Characterization of Octahydro 1h Pyrano 4,3 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural characterization of these bicyclic heterocyclic compounds in solution. ipb.pt A combination of one-dimensional and two-dimensional experiments allows for a comprehensive analysis of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for determining the basic structure of octahydro-1H-pyrano[4,3-c]pyridine derivatives. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. Protons on carbons adjacent to the nitrogen and oxygen atoms in the heterocyclic rings are typically deshielded and appear at a lower field (higher ppm values). youtube.com For instance, protons on carbons alpha to the nitrogen in a piperidine (B6355638) ring generally resonate in the range of 2.8-3.0 ppm. chemicalbook.com The coupling constants (J-values) extracted from the multiplicity of the signals are crucial for deducing the dihedral angles between adjacent protons, which in turn helps in assigning the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. Carbons bonded to the electronegative oxygen and nitrogen atoms are shifted downfield. For example, in a piperidine ring, the carbons alpha to the nitrogen typically appear around 47 ppm. wikipedia.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Protons/Carbons α to Nitrogen2.5 - 3.545 - 55
Protons/Carbons α to Oxygen3.5 - 4.565 - 75
Other Ring Protons/Carbons1.0 - 2.520 - 40

Note: These are general ranges and can be influenced by substituents and stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra of this compound derivatives and for determining their relative stereochemistry. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum reveal the connectivity of protons within the spin systems of both the pyran and pyridine (B92270) rings, allowing for the tracing of the carbon backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking substituents to the heterocyclic core and confirming the fusion of the pyran and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. ipb.pt The observation of NOE cross-peaks between specific protons helps to determine the relative stereochemistry of the molecule, including the cis or trans fusion of the rings and the orientation of substituents. researchgate.net

Table 2: Information Derived from 2D NMR Techniques for this compound Derivatives

2D NMR Technique Information Obtained
COSY ¹H-¹H connectivity through bonds (J-coupling)
HSQC Direct ¹H-¹³C one-bond correlations
HMBC ¹H-¹³C long-range correlations (2-3 bonds)
NOESY ¹H-¹H spatial proximity (through-space correlations)

For more complex structures or to resolve ambiguities, specialized NMR experiments can be employed.

¹⁵N NMR Spectroscopy: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the piperidine ring. nih.govcaltech.edu The chemical shift of the nitrogen can be influenced by its protonation state, hybridization, and the nature of its substituents.

Advanced HMBC Variants (J-HMBC, H2BC): Techniques like J-HMBC can provide quantitative values for long-range proton-carbon coupling constants, which can be valuable for conformational analysis. H2BC (Heteronuclear 2-Bond Correlation) specifically identifies two-bond correlations, which can sometimes be difficult to distinguish from three-bond correlations in a standard HMBC.

1,1-ADEQUATE: This experiment establishes direct carbon-carbon correlations. While technically demanding, it can be the ultimate tool for confirming the carbon skeleton of a novel derivative when other methods fail.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within the this compound derivatives. uobasrah.edu.iq The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.

Key absorptions include:

N-H Stretch: For unsubstituted or N-monosubstituted piperidine rings, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations are typically observed just below 3000 cm⁻¹. libretexts.org

C-O Stretch: A strong C-O stretching band, characteristic of the pyran ring ether linkage, is usually found in the 1050-1150 cm⁻¹ region. libretexts.org

Substituent Functional Groups: IR spectroscopy is particularly useful for identifying functional groups on substituents, such as carbonyl (C=O) stretches from amides or esters (around 1650-1750 cm⁻¹), hydroxyl (O-H) stretches from alcohols (a broad band around 3200-3600 cm⁻¹), or nitrile (C≡N) stretches (around 2200-2260 cm⁻¹). nih.govyoutube.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
N-H (amine)3300 - 3500Medium
C-H (aliphatic)2850 - 2960Strong
C-O (ether)1050 - 1150Strong
O-H (alcohol)3200 - 3600Strong, Broad
C=O (carbonyl)1650 - 1750Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. researchgate.net

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the confirmation of the elemental formula of the synthesized derivative. researchgate.net The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) is a key piece of information. gbiosciences.com

Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. creative-proteomics.com The pattern of these fragments is often characteristic of the compound's structure. For this compound derivatives, common fragmentation pathways may include:

Cleavage of the bonds alpha to the nitrogen atom in the piperidine ring, a common fragmentation pathway for amines. arkat-usa.org

Loss of substituents from the ring system.

Ring-opening reactions of either the pyran or piperidine ring, followed by further fragmentation. gbiosciences.com

A retro-Diels-Alder reaction of the pyran ring is a possibility, leading to characteristic fragment ions. creative-proteomics.com

The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule and the nature and location of substituents.

Table 4: Expected m/z Values for the Molecular Ion and Key Fragments of Unsubstituted this compound

Species Formula Expected m/z
Molecular Ion [M]⁺C₈H₁₅NO141.1154
Protonated Molecule [M+H]⁺C₈H₁₆NO⁺142.1232
Fragment from α-cleavage at NC₇H₁₂NO⁺126.0919
Fragment from loss of CH₂OC₇H₁₃N⁺111.1048

Note: The exact fragmentation pattern will depend on the ionization method used and the specific substitution pattern of the derivative.

Applications of Octahydro 1h Pyrano 4,3 C Pyridine in Chemical Library Generation and Research Initiatives

Utilization as a Scaffold in Compound Libraries for Discovery Efforts

The use of rigid, conformationally constrained scaffolds is a key strategy in modern medicinal chemistry to explore novel chemical space. Fused heterocyclic systems, such as pyranopyridines, are considered "privileged structures" because they can interact with a wide range of biological targets. mdpi.com The incorporation of such scaffolds into compound libraries enhances structural diversity and introduces drug-like properties. mdpi.com

A notable example, highlighting the value of the pyranopyridine core, is the development of an octahydropyrano[3,4-c]pyridine scaffold for inclusion in the European Lead Factory's drug-like molecular library. researchgate.net This initiative aimed to generate novel, high-quality screening compounds for drug discovery programs. The synthesis of this scaffold was designed to be efficient and scalable, starting from the naturally occurring alkaloid quinine, to produce enantiomerically pure compounds. researchgate.net The resulting library based on this core structure provides a collection of molecules with significant 3D character, a desirable trait for disrupting protein-protein interactions and accessing complex binding sites that are often challenging for flatter, aromatic compounds. Similarly, other related saturated scaffolds like octahydro-1H-pyrrolo[3,2-c]pyridine have been successfully used to identify inhibitors for therapeutic targets such as indoleamine 2,3-dioxygenase 1 (IDO1). bohrium.com

The fundamental appeal of the octahydro-1H-pyrano[4,3-c]pyridine scaffold lies in its ability to position substituents in precise three-dimensional orientations, increasing the potential for specific and high-affinity interactions with target proteins.

Contribution to Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.govyoutube.com Once identified, these fragments serve as starting points for optimization, where they are "grown," "linked," or "merged" to create more potent, drug-like molecules. youtube.comnih.gov This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening and often yields leads with superior binding efficiency. nih.govnih.gov

The this compound core possesses several characteristics that make it an ideal candidate for FBDD:

Low Molecular Weight: The basic scaffold is small and falls within the typical size range for a fragment library.

Structural Rigidity and 3D Shape: Its rigid, bicyclic nature provides a well-defined shape, which can fit into specific sub-pockets of a target protein.

Defined Vectors for Growth: The scaffold has multiple points, such as the secondary amine and various positions on the carbon skeleton, that allow for controlled chemical modification to grow the fragment into a larger molecule.

While the this compound scaffold is theoretically well-suited for FBDD campaigns, specific examples of its use in published fragment screening libraries are not prominent in the current scientific literature. However, the principles of FBDD strongly support its potential as a valuable starting point for such initiatives.

Role in the Design and Synthesis of Analogue Series

The this compound scaffold is a versatile template for the systematic design and synthesis of analogue series in medicinal chemistry. By using the core structure as a foundation, chemists can create a library of related compounds, or analogues, by introducing various substituents at different positions. This process allows for a detailed exploration of the structure-activity relationship (SAR), helping to identify which chemical features are critical for biological activity.

The generation of analogue series from such scaffolds can follow several strategies:

Substituent Modification: This involves attaching a variety of chemical groups to the core. For instance, in the related 1H-pyrazolo[3,4-c]pyridine series, systematic modification of an aryl group at one position and a piperidine (B6355638) capping group at another led to the identification of a potent, single-digit nanomolar agonist for the GPR119 receptor. nih.gov

Scaffold Hopping: In some cases, a known active scaffold can be replaced with a novel one, like pyranopyridine, to explore new intellectual property space or improve properties. This was demonstrated in the development of µ-opioid receptor antagonists, where an octahydroquinolizine template was successfully replaced by an octahydro-1H-pyrido[1,2-a]pyrazine scaffold to generate a new series of potent antagonists. nih.gov

Elaboration of the Core: The scaffold itself can be used as a building block for more complex heterocyclic systems. For example, the pyrano[4,3-c]pyridine framework has been used to synthesize novel, fused pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnih.govoxazole ring systems through intramolecular cycloaddition reactions. mdpi.com

The creation of a small-molecule library from the related octahydropyrano[3,4-c]pyridine scaffold for the European Lead Factory serves as a direct example of analogue series generation, where various acyl, oxycarbonyl, and carbamoyl (B1232498) groups were attached to the core structure. researchgate.net

Preclinical Research Focus on Biological Activities Linked to Structural Features

The pyranopyridine nucleus is a recurring motif in compounds with a wide array of biological activities. Preclinical research has demonstrated that the specific arrangement of the pyran and pyridine (B92270) rings, along with the nature and position of substituents, dictates the therapeutic potential. While research often focuses on various isomers of the pyranopyridine system, the findings provide valuable insight into the potential applications for derivatives of the this compound scaffold.

Key biological activities associated with different pyranopyridine scaffolds include:

Neurotropic Activity: Derivatives of the closely related pyrano[3,4-c]pyridine isomer have been shown to possess significant neurotropic properties. nih.gov In preclinical models, certain compounds from this series exhibited anticonvulsant, anxiolytic, and sedative effects, with some demonstrating activity comparable to the commercial drug diazepam. nih.gov

Antimicrobial Activity: Fused pyrano[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial effects. ekb.egekb.eg Studies showed that compounds from this class exhibited moderate to effective action against various microorganisms, including the fungi Aspergillus fumigatus and Candida albicans, the gram-negative bacterium Pseudomonas aeruginosa, and the gram-positive bacterium Staphylococcus aureus. ekb.egekb.eg

Antiviral Activity: The pyranopyrazole framework, which contains a pyran ring fused to a pyrazole, has been investigated for antiviral properties. Specifically, pyrano[2,3-c]pyrazole derivatives were identified as a novel class of inhibitors against human coronavirus 229E in in-vitro studies. mdpi.com

Broad Biological Potential: Reviews of related heterocyclic systems underscore the wide-ranging pharmacological properties associated with these scaffolds. For example, derivatives of pyrrolo[3,4-c]pyridine, a related aza-analogue, have been studied for analgesic, sedative, antidiabetic, antiviral, and antitumor activities. nih.gov The broader class of pyran-containing compounds is also being explored in preclinical and clinical trials for treating conditions such as Alzheimer's disease and cancer. researchgate.net

The following table summarizes selected preclinical findings for various pyranopyridine isomers, illustrating the diverse biological activities linked to this structural class.

Scaffold Isomer/DerivativeBiological Activity InvestigatedKey FindingsReference(s)
Pyrano[3,4-c]pyridine Neurotropic (Anticonvulsant, Anxiolytic)Exhibited effects similar to diazepam in preclinical models. nih.gov
Pyrano[2,3-b]pyridine AntimicrobialShowed effective to moderate activity against Gram-positive and Gram-negative bacteria and fungi. ekb.egekb.eg
Pyrano[2,3-c]pyrazole Antiviral (Human Coronavirus 229E)Identified as a novel class of selective and effective inhibitors in vitro. mdpi.com
Pyrrolo[3,4-c]pyridine Analgesic, Sedative, Antiviral, AntitumorThe scaffold is associated with a broad spectrum of pharmacological properties. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing octahydro-1H-pyrano[4,3-c]pyridine and its derivatives?

To synthesize this compound derivatives, microwave-assisted regioselective methods are efficient for achieving high yields and purity. For example, heterocyclic substituents can be introduced via electrophilic/nucleophilic reactions with 3-(arylidene)-1-methyl-4-piperidone, followed by cyclization under controlled conditions (e.g., NaH/THF or Pd-catalyzed cross-coupling) . Structural confirmation requires elemental analysis, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to verify regioselectivity and purity .

Q. How can researchers structurally characterize this compound derivatives?

Key steps include:

  • Spectroscopic Analysis : 1H^1H-NMR to identify proton environments (e.g., methyl or methoxy groups at specific positions) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if feasible): Resolve stereochemistry, particularly for bicyclic systems .
  • Elemental Analysis : Validate empirical formulas (e.g., C8_8H15_{15}NO for a derivative in ) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of these compounds?

  • Antioxidant Activity : Use DPPH radical scavenging assays to measure IC50_{50} values. Derivatives with electron-withdrawing groups (Cl, Br, NO2_2) typically show enhanced activity compared to ascorbic acid controls .
  • Antimicrobial Screening : Determine MIC/MBC values against pathogens like Yersinia enterocolitica. For example, compound 2{3} (a 2H-pyrano[4,3-c]pyridine derivative) exhibited MIC = 25.0 µg/ml and MBC = 200.0 µg/ml .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence structure-activity relationships (SAR) in these compounds?

  • Electron-Withdrawing Groups (EWGs) : Enhance antioxidant activity by stabilizing radical intermediates (e.g., Cl, NO2_2 substituents reduce IC50_{50} to ~250 µM) .
  • Electron-Donating Groups (EDGs) : Decrease radical scavenging but may improve solubility (e.g., OCH3_3 or CH3_3 groups) .
  • Heterocyclic Additions : Pyrano[2,3-c]pyridine moieties (e.g., compound 4m) improve antimicrobial potency due to increased lipophilicity and membrane penetration .

Q. How can conflicting data in biological assays (e.g., IC50_{50}50​ vs. MIC trends) be resolved?

  • Control for Assay Conditions : Standardize DPPH (antioxidant) and broth microdilution (antimicrobial) protocols to minimize variability .
  • Dose-Response Curves : Use nonlinear regression to validate IC50_{50}/MIC values across replicates.
  • Mechanistic Studies : Combine enzymatic assays (e.g., CRF-1 receptor antagonism in ) with computational docking to clarify target interactions .

Q. What strategies optimize the antimicrobial efficacy of pyrano[4,3-c]pyridine derivatives?

  • Substituent Engineering : Introduce EWGs (e.g., Cl) at the 2-N2-arylimino position to enhance bacteriostatic activity .
  • Hybrid Scaffolds : Combine pyrano-pyridine cores with azole or triazine moieties (e.g., pyrazolo[4,3-c]pyridine) to broaden spectrum .
  • Pharmacokinetic Profiling : Assess logP and polar surface area to balance solubility and membrane permeability .

Q. How can molecular descriptors guide the design of novel derivatives?

  • Quantitative SAR (QSAR) : Correlate IC50_{50}/MIC with electronic (Hammett σ), lipophilic (logP), and steric (Taft Es) parameters .
  • DFT Calculations : Predict reactivity of substituents (e.g., HOMO-LUMO gaps for radical scavenging) .
  • Molecular Dynamics : Simulate binding to targets like PI3K/mTOR (see ) to prioritize synthetic targets .

Q. What patent considerations exist for novel pyrano[4,3-c]pyridine derivatives?

  • Novelty Criteria : Derivatives must show improved efficacy or reduced toxicity vs. prior art (e.g., substituted phenyl-pyrrolo[2,3-c]pyridines in ) .
  • Synthesis Claims : Include regioselective methods (e.g., Pd-catalyzed cross-coupling) and purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.